BenchChemオンラインストアへようこそ!

2-chloro-6-fluoro-N-(6-morpholinopyrimidin-4-yl)benzamide

Kinase Inhibitor Design Medicinal Chemistry SAR

2-Chloro-6-fluoro-N-(6-morpholinopyrimidin-4-yl)benzamide is a heterocyclic compound within the morpholinopyrimidine benzamide class (C15H14ClFN4O2, MW 336.75 g/mol). This scaffold is a privileged structure in kinase inhibitor design, as the morpholinopyrimidine moiety acts as a hinge-binding motif for ATP-competitive inhibition of therapeutic kinases such as BRAF and PI3K.

Molecular Formula C15H14ClFN4O2
Molecular Weight 336.75
CAS No. 1421452-60-9
Cat. No. B2616716
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-chloro-6-fluoro-N-(6-morpholinopyrimidin-4-yl)benzamide
CAS1421452-60-9
Molecular FormulaC15H14ClFN4O2
Molecular Weight336.75
Structural Identifiers
SMILESC1COCCN1C2=NC=NC(=C2)NC(=O)C3=C(C=CC=C3Cl)F
InChIInChI=1S/C15H14ClFN4O2/c16-10-2-1-3-11(17)14(10)15(22)20-12-8-13(19-9-18-12)21-4-6-23-7-5-21/h1-3,8-9H,4-7H2,(H,18,19,20,22)
InChIKeyBNAVNQUYKLXQSS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Chloro-6-fluoro-N-(6-morpholinopyrimidin-4-yl)benzamide (CAS 1421452-60-9): A Specialized Morpholinopyrimidine Benzamide for Kinase-Targeted Research


2-Chloro-6-fluoro-N-(6-morpholinopyrimidin-4-yl)benzamide is a heterocyclic compound within the morpholinopyrimidine benzamide class (C15H14ClFN4O2, MW 336.75 g/mol) . This scaffold is a privileged structure in kinase inhibitor design, as the morpholinopyrimidine moiety acts as a hinge-binding motif for ATP-competitive inhibition of therapeutic kinases such as BRAF and PI3K [1]. The specific 2-chloro-6-fluoro substitution pattern on the benzamide ring distinguishes it from other members within this class, potentially influencing both its pharmacokinetic properties and target selectivity [2].

Why Simple Morpholinopyrimidine Benzamides Cannot Substitute for 2-Chloro-6-fluoro-N-(6-morpholinopyrimidin-4-yl)benzamide in Targeted Kinase Research


Substituting a generic morpholinopyrimidine benzamide for this specific compound risks significant changes in target binding kinetics and selectivity profile. The unique combination of a 2-chloro and 6-fluoro substituent on the benzamide ring creates a distinct electronic and steric environment compared to unsubstituted, mono-halogenated, or 4-substituted analogs [1]. This substitution pattern directly modulates the compound's clogP (calculated ~2.2) and hydrogen-bonding capacity, which are critical for crossing the ATP-binding pocket gatekeeper region in kinases like BRAF and PI3K [2]. Such alterations can lead to marked differences in inhibitory potency; for instance, among trisubstituted morpholinopyrimidines developed as PI3K inhibitors, structural modifications yielded potency variations of 1.5-3 fold against the reference inhibitor ZSTK474 [3]. The evidence below quantifies the key differentiators for this specific compound.

Quantitative Differentiation of 2-Chloro-6-fluoro-N-(6-morpholinopyrimidin-4-yl)benzamide (CAS 1421452-60-9) from Closest Structural Analogs


Improved Lipophilic Efficiency (LipE) vs. N-(4-chloro-2-fluorophenyl)-6-morpholinopyrimidine-4-carboxamide via Isosteric Replacement

The direct attachment of the benzamide carbonyl to the pyrimidine ring (4-carboxamide) in the comparator N-(4-chloro-2-fluorophenyl)-6-morpholinopyrimidine-4-carboxamide introduces a polarity and vector difference compared to the target compound's arrangement. While target-specific assay data is not available for a direct potency comparison, the physicochemical properties point to a differentiated profile. The target compound's slightly higher calculated LogP (cLogP ~2.2 [1] vs. ~2.0 for the comparator) and preserved H-bond donor count (1) suggest it may offer superior Lipophilic Efficiency (LipE) in a kinase target series where maintaining potency while lowering LogP is crucial [2].

Kinase Inhibitor Design Medicinal Chemistry SAR

Distinct Steric and Electronic Profile of 2,6-Disubstitution Pattern vs. 3,4-Disubstituted BRAF Inhibitors

The clinical-stage morpholinopyrimidine benzamide RAF709 and its co-crystal structure (PDB: 5VAL) with BRAF demonstrate that the benzamide ring occupies a critical hydrophobic pocket adjacent to the gatekeeper residue [1]. RAF709 employs a 3-trifluoromethyl substitution. The target compound's 2-chloro-6-fluoro pattern presents a fundamentally different steric footprint (ortho,ortho' vs. meta). While direct BRAF IC50 data is unavailable for the target compound, this substitution pattern is expected to alter selectivity against other RAF isoforms (wild-type BRAF, CRAF) and potentially against other kinases, a key differentiator for compounds in this class where paradoxical pathway activation is a clinical risk [2].

BRAF Kinase Cancer Therapeutics Selectivity

Predicted Superior Solubility and Permeability Balance Compared to Heavier, Fully Substituted Analogs

Many morpholinopyrimidine benzamide inhibitors, such as those in the PI3K inhibitor class described by Zask et al., incorporate large, lipophilic substituents to gain potency, leading to higher molecular weight (>400) and poor solubility [1]. With a molecular weight of 336.75 g/mol, 1 H-bond donor, and 6 H-bond acceptors , the target compound adheres closely to Lipinski's Rule of Five. Its lower molecular weight and moderate lipophilicity predict superior aqueous solubility and passive permeability compared to advanced leads. In a study of trisubstituted morpholinopyrimidines, the most potent compound had a MW of 432 and required a leucine ester prodrug to achieve sufficient solubility for in vivo testing [1].

ADME Properties Drug-likeness Lead Optimization

Differentiated Hydrogen-Bonding Capability vs. Momelotinib for JAK/ACVR1 Kinase Profiling

Momelotinib, a JAK1/JAK2 and ACVR1 inhibitor, is the most clinically advanced drug featuring a morpholinopyrimidine benzamide pharmacophore . It achieves its potency (JAK1 IC50 = 11 nM, JAK2 IC50 = 18 nM) through a 4-cyanomethylbenzamide and a specific aniline linker. The target compound, lacking the aniline linker and cyanomethyl group, presents a minimal morpholinopyrimidine benzamide core that is expected to have drastically reduced JAK potency but potentially enhanced selectivity against off-target kinases [1]. This makes it a superior tool for deconvoluting the pharmacophore's contribution to JAK binding versus other kinase targets in profiling panels.

JAK Kinase Myelofibrosis Selectivity Profiling

Defined Research and Sourcing Use Cases for 2-Chloro-6-fluoro-N-(6-morpholinopyrimidin-4-yl)benzamide (CAS 1421452-60-9)


Focused Kinase Selectivity Panel Screening to Establish Pharmacophore-Specific SAR

Utilize the compound as a minimal morpholinopyrimidine benzamide scaffold in a panel of 50-100 kinases to empirically determine the contribution of the core hinge-binding motif to the selectivity profile. The distinct 2,6-substitution pattern provides a chemical starting point orthogonal to meta-substituted analogs like RAF709 [1]. The resulting selectivity fingerprint can guide the addition of potency-inducing substituents without introducing off-target liabilities.

Fragment-Based Drug Discovery (FBDD) for Novel Kinase Targets

With a molecular weight of 336.75 g/mol and favorable drug-likeness parameters, this compound fits the 'fragment-like' space and is suitable for FBDD campaigns using biophysical methods (SPR, NMR) against novel or hard-to-target kinases [2]. Its solubility advantage over more lipophilic, advanced leads makes it amenable to high-concentration biochemical assays, where weaker fragment hits can be reliably detected.

Internal Standard for LC-MS/MS Quantification of Morpholinopyrimidine Benzamide Leads

Source this compound as a structurally related, commercially available internal standard for the bioanalysis of morpholinopyrimidine benzamide-based drug candidates (e.g., momelotinib analogs) in plasma or microsomal stability assays [3]. Its unique 2-chloro-6-fluoro substitution creates a mass shift (+4 Da vs. unsubstituted analog) sufficient for MS discrimination while maintaining similar chromatographic behavior.

Chemical Tool to Probe Paradoxical RAF Activation Mechanisms

Deploy this compound alongside established BRAF inhibitors (e.g., vemurafenib, RAF709) in cellular assays measuring phospho-ERK rebound to study the role of benzamide substitution in paradoxical pathway activation [1]. The atypical ortho,ortho'-disubstituted benzamide may exhibit reduced activation compared to meta-substituted inhibitors, providing a safer pharmacological profile.

Quote Request

Request a Quote for 2-chloro-6-fluoro-N-(6-morpholinopyrimidin-4-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.